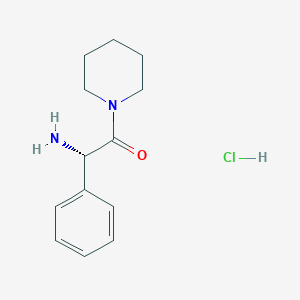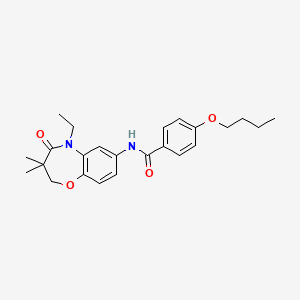
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core oxazepine ring, followed by various functional group interconversions and additions . The exact synthetic route would depend on the specific reactivity of the starting materials and intermediates.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The benzamide group might undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The oxazepine ring might participate in reactions involving the nitrogen or oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would depend on factors such as its molecular structure, the presence of polar or nonpolar groups, and the strength of intermolecular forces .Scientific Research Applications
Synthesis and Spectroscopic Applications
Research on benzimidazole-tethered oxazepine heterocyclic hybrids, such as those studied by Almansour et al. (2016), highlights the potential for such compounds in synthesis and spectroscopic applications. These compounds have been synthesized in good to excellent yields, and their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity have been thoroughly studied using various spectroscopic and computational methods. The research also explored their nonlinear optical (NLO) properties, suggesting potential applications in NLO applications (Almansour et al., 2016).
Antimicrobial and Anticancer Agents
Compounds such as benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as antibacterial and anticancer agents. The synthesis involves a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy, leading to compounds that exhibited significant activity against bacterial microorganisms and showed cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
Neurological Applications
Research on spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives indicates potential applications in the central nervous system (CNS). These compounds have shown marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressants, indicating their potential use in treating neurological conditions (Martin et al., 1981).
Material Science and Polymer Research
The synthesis of aromatic polyamides with pendent acetoxybenzamide groups for thin films has shown that these polymers exhibit good thermal stability, solubility in certain solvents, and can be used to produce transparent, flexible films. This research opens pathways for using similar chemical compounds in material science and polymer research, especially in creating materials with specific thermal and mechanical properties (Sava et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include optimizing the synthetic route, investigating new reactions, studying its mechanism of action in more detail, or exploring its potential use in areas such as medicine or materials science .
Properties
IUPAC Name |
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-5-7-14-29-19-11-8-17(9-12-19)22(27)25-18-10-13-21-20(15-18)26(6-2)23(28)24(3,4)16-30-21/h8-13,15H,5-7,14,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQLEIFZDJKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
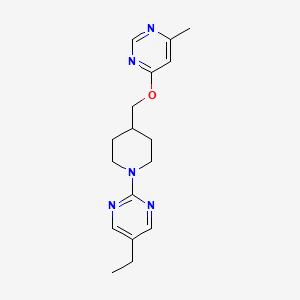
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)
![{3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride](/img/structure/B2753673.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
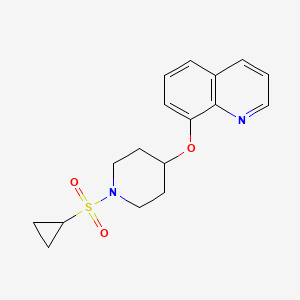
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2753679.png)
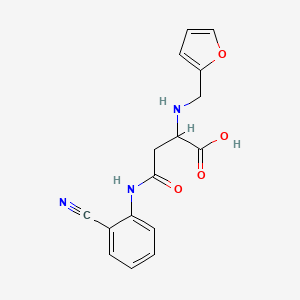
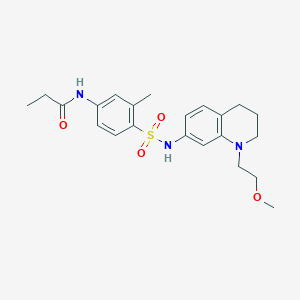
![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)


![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2753688.png)
